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Compound of Interest

Compound Name: NCT-504

Cat. No.: B15600999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NCT-504, a selective allosteric inhibitor of

PIP4Kγ, and other experimental compounds—Torin-1 and CKD-504—in the context of their

potential as therapeutic agents for Huntington's Disease (HD). The focus is on their efficacy in

promoting the clearance of mutant huntingtin (mHtt) protein, their mechanisms of action, and

their effects across various cell lines.

Executive Summary
Huntington's Disease is characterized by the accumulation of mHtt protein, leading to neuronal

dysfunction and death. A promising therapeutic strategy is the enhancement of cellular protein

degradation pathways, such as autophagy, to clear these toxic protein aggregates. NCT-504
has emerged as a novel compound that induces autophagy through the inhibition of PIP4Kγ.

This guide compares the performance of NCT-504 with Torin-1, a well-established mTOR

inhibitor that also induces autophagy, and CKD-504, an HDAC6 inhibitor with a distinct

mechanism for promoting mHtt clearance.

Comparative Performance Data
The following tables summarize the available quantitative data for NCT-504, Torin-1, and CKD-

504 across different cell lines. It is important to note that direct side-by-side comparisons in the

same study are limited; therefore, data has been compiled from various sources.
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Table 1: Efficacy in Mutant Huntingtin (mHtt) Reduction

Compound Cell Line Target Key Findings

NCT-504 PC12 GFP-Htt(exon1)-Q103

Robust,

concentration-

dependent reduction

of mHtt aggregates.[1]

HEK293T GFP-Htt(exon1)-Q74

Significant decrease

in mHtt aggregates at

2 µM.[1]

293A Wild-type Htt

Dose-dependent

decrease in Htt

protein levels.[1]

Primary Cortical

Neurons
Htt(exon1)-Q72

Reduction of mHtt

levels.[1]

Patient Fibroblasts Full-length mHtt
Reduction of full-

length mHtt.[1][2]

STHdhQ111 Striatal

Neurons
Full-length mHtt

Reduction of full-

length mHtt.[1][2]

Torin-1 - -

Data on direct mHtt

reduction is not readily

available in the

searched literature.

Primarily studied for

its potent mTOR

inhibition and

autophagy induction.

CKD-504
YAC128 Neural Stem

Cells (NSCs)
mHtt

Dose-dependent

decrease of mHtt

protein at 0.1, 0.3, 1,

and 3 µM.[3]
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Table 2: Autophagy Induction

Compound Cell Line Assay Key Findings

NCT-504 293A
Autophagosome/Autol

ysosome formation

Concentration-

dependent increase in

autophagic flux (2.4

µM, 4.8 µM, 10 µM,

20 µM, 40 µM).[1]

Primary Cortical

Neurons
Dendra2-LC3 turnover

Enhanced rate of

Dendra2-LC3 turnover

at 500 nM and 1 µM.

[1]

Torin-1 HEK293T
Autophagosome/Autol

ysosome formation

Concentration-

dependent increase in

autophagosome

formation and

autophagic flux (20

nM, 40 nM, 80 nM,

160 nM, 320 nM).[1]

HeLa Autophagy Induction
Potent inducer of

autophagy.[4]

CKD-504 - -

Mechanism is

primarily through

HDAC6 inhibition,

which is linked to

improving

microtubule-based

transport of

autophagosomes,

rather than direct

induction of

autophagy initiation.

Table 3: Cytotoxicity
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Compound Cell Line IC50

NCT-504 Patient Fibroblasts (Q45) Not toxic up to 10 µM.[1]

Torin-1 Neuroblastoma (Kelly, IMR-32)
IC50 values determined for

growth inhibition.[3]

CKD-504 -
Reported to have low

cytotoxicity.[5]

Mechanism of Action & Signaling Pathways
NCT-504: PIP4Kγ Inhibition and Autophagy Induction

NCT-504 is a selective allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, type II

gamma (PIP4Kγ). Inhibition of PIP4Kγ leads to an increase in autophagic flux, which is the rate

of degradation of cellular components by autophagy. This process facilitates the clearance of

aggregated mHtt protein.

NCT-504 PIP4Kγ
Inhibits Autophagic Flux

(Increased)
Negatively Regulates

mHtt Degradation
Mutant Huntingtin

(mHtt)

Click to download full resolution via product page

Caption: NCT-504 inhibits PIP4Kγ, leading to increased autophagic flux and subsequent

degradation of mutant huntingtin.

Torin-1: mTOR Inhibition and Autophagy Induction

Torin-1 is a potent ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a

central regulator of cell growth and metabolism. By inhibiting both mTORC1 and mTORC2

complexes, Torin-1 mimics a state of nutrient starvation, which is a strong trigger for autophagy.
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Click to download full resolution via product page

Caption: Torin-1 inhibits mTORC1, a negative regulator of autophagy, thereby promoting the

degradation of mutant huntingtin.

CKD-504: HDAC6 Inhibition and Enhanced Protein Clearance

CKD-504 is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a cytoplasmic

enzyme that deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6

leads to hyperacetylation of α-tubulin, which enhances microtubule-based transport. This

improved transport is thought to facilitate the trafficking of autophagosomes and misfolded

protein aggregates, like mHtt, to lysosomes for degradation.

CKD-504 HDAC6
Inhibits

α-tubulin
Deacetylates Acetylated

α-tubulin
Acetylation Microtubule-based

Transport
Enhances

mHtt Clearance
Facilitates

Click to download full resolution via product page

Caption: CKD-504 inhibits HDAC6, leading to increased α-tubulin acetylation and enhanced

microtubule transport, which facilitates mutant huntingtin clearance.

Experimental Protocols
1. Mutant Huntingtin (mHtt) Quantification (TR-FRET Assay)

This assay quantitatively measures the levels of soluble mHtt in cell lysates. It utilizes a pair of

antibodies, one specific for the N-terminal region of the huntingtin protein and another that

recognizes the expanded polyglutamine tract characteristic of the mutant form. These
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antibodies are labeled with a donor (e.g., terbium cryptate) and an acceptor (e.g., d2)

fluorophore. When both antibodies bind to the same mHtt molecule, they are brought into close

proximity, allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

The resulting signal is proportional to the concentration of mHtt.
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Click to download full resolution via product page

Caption: Workflow for the quantification of mutant huntingtin using a TR-FRET assay.

2. Autophagic Flux Measurement (Dendra2-LC3 Assay)

This method allows for the dynamic measurement of autophagic flux in living cells. Cells are

engineered to express LC3 protein fused to the photoconvertible fluorescent protein Dendra2.

Dendra2 initially fluoresces green. Upon exposure to a brief pulse of 405 nm light, it irreversibly

photoconverts to a red fluorescent form. Since LC3 is degraded in autolysosomes, the rate of

disappearance of the red fluorescent signal over time is a direct measure of autophagic flux.
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Caption: Workflow for measuring autophagic flux using the Dendra2-LC3 photoconversion

assay.

Conclusions
NCT-504 represents a promising therapeutic candidate for Huntington's Disease by targeting a

novel pathway for autophagy induction. Its ability to reduce mHtt levels has been demonstrated

in a variety of relevant cell models, including patient-derived cells.

Comparison with Torin-1: While both NCT-504 and Torin-1 induce autophagy, they act on

different upstream regulators. Torin-1 is a potent, well-characterized mTOR inhibitor, but its

broad effects on cell growth and proliferation may present challenges for long-term

therapeutic use. NCT-504's more specific mechanism of action through PIP4Kγ inhibition

might offer a more targeted therapeutic window.

Comparison with CKD-504: CKD-504 offers an alternative, complementary strategy by

enhancing the transport and clearance of misfolded proteins. Its mechanism does not

directly induce autophagy but rather facilitates the later stages of the degradation process. A

combination therapy involving an autophagy inducer like NCT-504 and a clearance facilitator

like CKD-504 could be a powerful future approach.

Further preclinical studies, including in vivo efficacy and safety assessments, are necessary to

fully elucidate the therapeutic potential of NCT-504 and to directly compare its performance

against these and other emerging therapeutic strategies for Huntington's Disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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